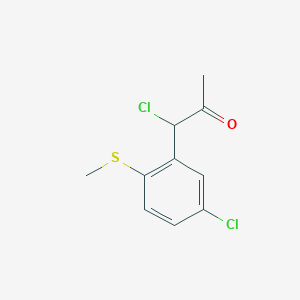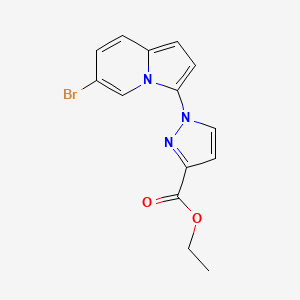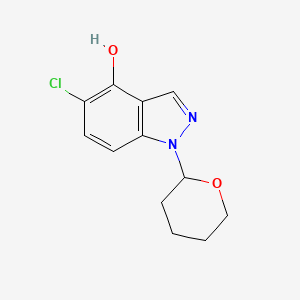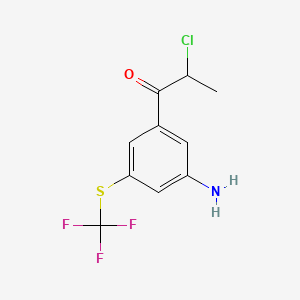
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the introduction of the trifluoromethylthio group onto a phenyl ring, followed by the addition of an amino group. The final step involves the chlorination of the propanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group may interact with biological receptors or enzymes, leading to various biological effects. The chloropropanone moiety can undergo metabolic transformations, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Lacks the thio group, which may affect its chemical reactivity and biological activity.
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-hydroxypropan-1-one: The hydroxyl group may influence its solubility and reactivity.
Uniqueness
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C10H9ClF3NOS |
|---|---|
Poids moléculaire |
283.70 g/mol |
Nom IUPAC |
1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)6-2-7(15)4-8(3-6)17-10(12,13)14/h2-5H,15H2,1H3 |
Clé InChI |
JTEUYCUVJUCUEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=CC(=C1)SC(F)(F)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


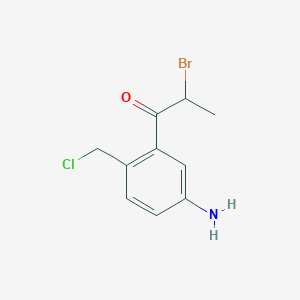
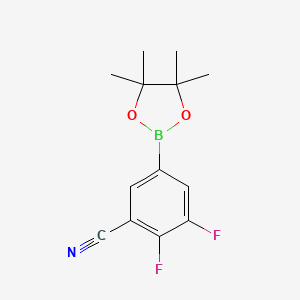
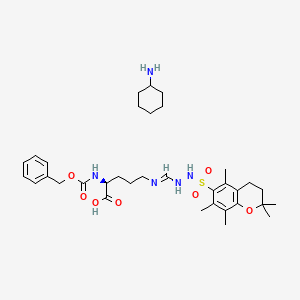
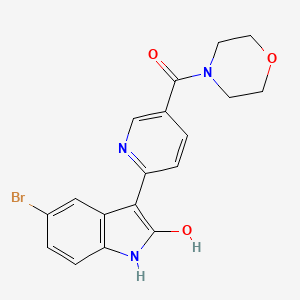
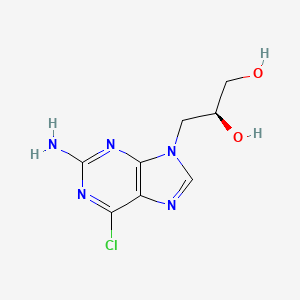
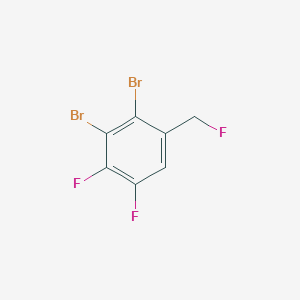
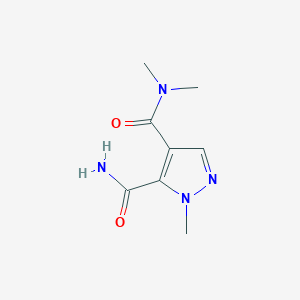
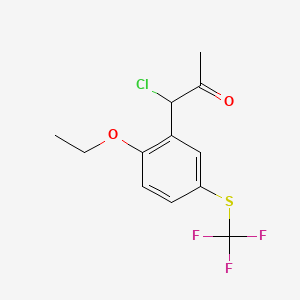
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-](/img/structure/B14044983.png)
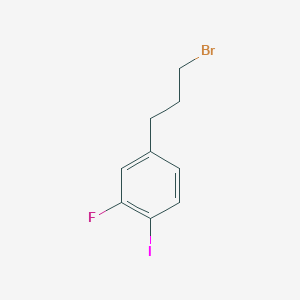
![Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14044992.png)
